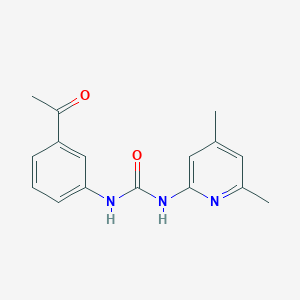![molecular formula C14H14N2O2S B5699926 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5699926.png)
3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid, also known as Pyrithione, is a chemical compound that has been used for several decades in the field of biomedical research. Pyrithione is a member of the pyridine family and is known for its anti-fungal and anti-bacterial properties. In recent years, Pyrithione has gained significant attention due to its potential application in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用机制
The mechanism of action of 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid is not fully understood. However, it is believed that 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid exerts its effects by inhibiting the activity of various enzymes involved in the growth and survival of cancer cells. 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid also has anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects in the treatment of various diseases.
Biochemical and Physiological Effects:
3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid has been shown to have several biochemical and physiological effects. In cancer research, 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid has also been shown to reduce the accumulation of amyloid-beta and alpha-synuclein, which are the hallmark proteins of Alzheimer's disease and Parkinson's disease, respectively. 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid has also been shown to have anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
One of the advantages of 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid is its well-established synthesis method, which allows for easy production of the compound for research purposes. 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid has also been extensively studied for its potential application in the treatment of various diseases, which makes it a promising candidate for further research. However, one of the limitations of 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid is its potential toxicity, which may limit its application in clinical settings.
未来方向
There are several future directions for 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid research. One area of research is the potential application of 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another area of research is the development of 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid derivatives with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid and its potential therapeutic effects in the treatment of various diseases.
Conclusion:
In conclusion, 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid is a chemical compound that has gained significant attention in the field of biomedical research due to its potential application in the treatment of various diseases. 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid has been extensively studied for its anti-fungal and anti-bacterial properties, as well as its potential therapeutic effects in cancer, Alzheimer's disease, and Parkinson's disease. While 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid has several advantages for research purposes, its potential toxicity may limit its application in clinical settings. Future research is needed to fully understand the mechanism of action of 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid and its potential therapeutic effects in the treatment of various diseases.
合成方法
3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid can be synthesized through a multi-step process involving the reaction of 2-mercaptopyridine with 4,6-dimethyl-2-chloropyrimidine in the presence of a base. The resulting product is then oxidized to form 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid. The synthesis method of 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid is well-established and has been used in several research studies.
科学研究应用
3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid has been extensively studied for its potential application in the treatment of various diseases. In cancer research, 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid has also been studied for its potential application in the treatment of Alzheimer's disease and Parkinson's disease. In preclinical studies, 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid has been shown to reduce the accumulation of amyloid-beta and alpha-synuclein, which are the hallmark proteins of Alzheimer's disease and Parkinson's disease, respectively. 3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid has also been studied for its anti-inflammatory and anti-oxidant properties.
属性
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-9-6-10(2)16-14(15-9)19-8-11-4-3-5-12(7-11)13(17)18/h3-7H,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMPUELARDQEOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=CC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-bromo-4-methoxyphenyl)carbonothioyl]piperidine](/img/structure/B5699847.png)
![3-[(4-fluorobenzyl)thio]-5-(2-isopropoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5699867.png)
![2-butyl-3-[(3,4-dichlorobenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5699882.png)
![3-bromo-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5699890.png)




![N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5699918.png)

![ethyl 5,5-dimethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5699928.png)


